molecular formula C9H10Se B085801 Allyl phenyl selenide CAS No. 14370-82-2

Allyl phenyl selenide

Cat. No. B085801
CAS RN: 14370-82-2
M. Wt: 197.15 g/mol
InChI Key: HGVAUOKQFBXKDV-UHFFFAOYSA-N
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Description

Allyl phenyl selenide is an organoselenium compound . Organoselenium compounds are chemical compounds containing carbon-to-selenium chemical bonds . Selenium belongs with oxygen and sulfur to the group 16 elements or chalcogens, and similarities in chemistry are to be expected . Organoselenium compounds are found at trace levels in ambient waters, soils, and sediments .


Synthesis Analysis

A series of bifunctional phosphine compounds promising as γ-functionalized phosphine ligand precursors are conveniently synthesized by the radical addition of diphenylphosphine oxide (Ph2P(O)H) to allylic compounds under photoirradiation . Allyl phenyl selenide was obtained from allyl (2-(2-hydroxyethoxy)phenyl) selenide through a series of oxidation and [2, 3]-sigmatropic rearrangement steps .


Molecular Structure Analysis

Selenium can exist with oxidation state −2, +2, +4, +6. Se (II) is the dominant form in organoselenium chemistry . Down the group 16 column, the bond strength becomes increasingly weaker (234 kJ/mol for the C−Se bond and 272 kJ/mol for the C−S bond) and the bond lengths longer (C−Se 198 pm, C−S 181 pm, and C−O 141 pm) .


Physical And Chemical Properties Analysis

Organoselenium compounds are more nucleophilic than the corresponding sulfur compounds and also more acidic . The pKa values of XH2 are 16 for oxygen, 7 for sulfur, and 3.8 for selenium .

Scientific Research Applications

  • Mass Spectrometry Analysis : A study on the mass spectra of allyl aryl selenides, including allyl phenyl selenide, revealed abundant molecular ions and fragment ions containing selenium. The M - SeH, M - CH(3), and M - C(2)H(4) ions were specific to the electron impact mass spectrum of allyl phenyl selenide, attributed to a Claisen rearrangement in the mass spectrometer source (Prabhakar et al., 1999).

  • Preparation of Allyl and Homoallyl Amines : Allyl phenyl selenide was used in organoselenium chemistry to prepare allyl and homoallyl amines through aminomethylation. This process involved metalation and tri-n-butylstannylation, followed by reaction with various immonium electrophiles (Reich et al., 1984).

  • Oxidative Addition to Palladium(0) : Allyl phenyl selenide was studied in the context of oxidative addition to palladium(0), forming binuclear complexes. This research provided insights into the interactions of organoselenium compounds with transition metals (Yamamoto et al., 1983).

  • Interstrand Cross-Link Formation in RNA : A study demonstrated the use of a phenyl selenide derivative of 5-methyluridine in RNA oligonucleotides. The phenyl selenide was converted to an electrophilic, allylic phenyl seleneate, which was useful in synthesizing oligonucleotide conjugates and forming interstrand cross-links in duplex RNA (Sloane & Greenberg, 2014).

  • Synthesis of Pyrrolidines : N-Allyl-beta-aminoalkyl phenyl selenides were prepared for the study of diastereoselectivity in radical cyclization, leading to the synthesis of pyrrolidines. Different N-protective groups were used to control the selectivity of the cyclization process (Besev & Engman, 2000).

  • Iridium-Catalyzed Allylic Alkylations : Allyl phenyl selenide was used in iridium-catalyzed allylic substitutions, producing linear allyl phenyl selenides. This study contributed to the field of organometallic chemistry and catalysis (Cui et al., 2012).

Future Directions

The development of H2O2-activated theranostic prodrugs containing allyl phenyl selenide moieties as H2O2 acceptors is a promising future direction . These prodrugs have the potential to target tumors and relieve the side effects caused by chemotherapy .

properties

IUPAC Name

prop-2-enylselanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Se/c1-2-8-10-9-6-4-3-5-7-9/h2-7H,1,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVAUOKQFBXKDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC[Se]C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allyl phenyl selenide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
90
Citations
T Yamamoto, M Akimoto, O Saito, A Yamamoto - Organometallics, 2002 - ACS Publications
… sulfide and allyl phenyl selenide with 1 and Pd(Pi-Bu3)2 (2) afford dinuclearPd2(/t-C3H5)(µ- 1 )1,2 (Z = S, Se) complexes.Reactions of allyl alcohol and l-methylallyl alcohol with 1 yield …
Number of citations: 173 pubs.acs.org
HJ Reich - The Journal of Organic Chemistry, 1975 - ACS Publications
Sir: Lithium reagents derived from allyl sulfides, 2-3® sulfox-ides, 3 sulfones, 4 phosphonates, 5 ethers, 6a-b and amines6c’d have been Used to perform useful synthetic transformations…
Number of citations: 162 pubs.acs.org
S Prabhakar, SP Mirza, A Kundu, S Roy… - Rapid …, 2000 - Wiley Online Library
… Similarly, allyl phenyl sulfide (2) and allyl phenyl selenide (3) showed characteristic ions … phenyl ether, allyl phenyl sulfide and allyl phenyl selenide under EI conditions has been …
T Hori, KB Sharpless - The Journal of Organic Chemistry, 1979 - ACS Publications
… 40, 947] could be easily modified (ie, addition of allyl chloride to the PhSeMgBr instead of air oxidation) to produce allyl phenyl selenide directly. NCS(2.19 g, 16.4 mmol) was added to a …
Number of citations: 107 pubs.acs.org
XY Yang, B Yuan, H Xiong, Y Zhao, L Wang… - Bioorganic …, 2022 - Elsevier
… Herein, a series of novel H 2 O 2 -activated theranostic prodrugs (CPTSe1-CPTSe7) were developed containing allyl phenyl selenide moieties as H 2 O 2 acceptors. Compared with …
Number of citations: 2 www.sciencedirect.com
S Prabhakar, P Krishna, A Kundu, S Roy… - … in mass spectrometry, 1999 - Wiley Online Library
… ions are found only in the EI mass spectrum of allyl phenyl selenide, and are attributed to a Claisen rearrangement in the source of the mass spectrometer. All structurally informative …
HJ Reich, MC Schroeder, IL Reich - Israel Journal of Chemistry, 1984 - Wiley Online Library
Metalation of methallyl phenyl selenide, allyl phenyl selenide, and methallyl phenyl sulfide followed by tri‐n‐butylstannylation gave exclusively the γ‐stannylated sulfide or selenide (eg, …
Number of citations: 7 onlinelibrary.wiley.com
K Yamashita, H Takeda, T Kashiwabara, R Hua… - Tetrahedron …, 2007 - Elsevier
… In a representative experiment (Table 1, entry 6), allyl phenyl selenide (2a, 197.1 mg, 1.0 mmol) and 1-octyne (1a, 220.4 mg, 2.0 mmol) were added to a mixture of Ni(cod) 2 (11.0 mg, …
Number of citations: 26 www.sciencedirect.com
C Peppe, L Borges de Castro - Canadian Journal of Chemistry, 2009 - cdnsciencepub.com
The reactivity of indium(III) benzenechalcogenolates (chalcogen = sulfur, selenium) towards organyl halides (organyl = alkyl, allyl, benzyl, acyl) was examined. A practical one-pot …
Number of citations: 26 cdnsciencepub.com
N Kamigata, K Ishii, T Ohtsuka… - Bulletin of the Chemical …, 1991 - journal.csj.jp
… In the presence of a catalytic amount of dichlorotris(triphenylphosphine)ruthenium(II), the reactions of arenesulfonyl chlorides with allyl phenyl sulfide and allyl phenyl selenide …
Number of citations: 9 www.journal.csj.jp

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